2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid

Catalog No.
S13592597
CAS No.
M.F
C12H15ClO2
M. Wt
226.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid

Product Name

2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid

IUPAC Name

2-(2-chloro-5-methylphenyl)-3-methylbutanoic acid

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

InChI

InChI=1S/C12H15ClO2/c1-7(2)11(12(14)15)9-6-8(3)4-5-10(9)13/h4-7,11H,1-3H3,(H,14,15)

InChI Key

XIXUSAIMXTZYEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C(C)C)C(=O)O

2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid is an organic compound characterized by a unique structure that includes a chloro group, a methyl group, and a carboxylic acid functional group. The presence of the chlorine atom enhances its reactivity, making it valuable in various chemical syntheses and applications. This compound is also known for its potential biological activities and interactions with various biochemical pathways.

  • Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as hydroxide ions, leading to the formation of 3-methylbutanoic acid.
  • Esterification: This compound can react with alcohols in the presence of an acid catalyst to form esters.
  • Amidation: It can react with amines to produce amides.

Common Reagents and Conditions

  • Hydroxide Ions (OH-): Used in substitution reactions.
  • Alcohols and Acid Catalysts: Employed in esterification reactions.
  • Amines: Utilized in amidation reactions.

Major Products Formed

The major products from these reactions include:

  • 3-Methylbutanoic Acid: Resulting from substitution reactions.
  • Esters: Formed through esterification processes.

Research indicates that 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid may exhibit various biological activities. Its structural characteristics allow it to interact with specific enzymes and receptors, potentially modulating biological pathways. Studies have shown that compounds with similar structures can influence inflammatory responses and pain pathways, suggesting that this compound may have therapeutic potential in pain management and anti-inflammatory applications .

Synthetic Routes

The synthesis of 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid can be achieved through several methods:

  • Chlorination of 3-Methylbutanoic Acid: Using reagents like thionyl chloride or phosphorus trichloride under controlled conditions leads to the formation of the chloro derivative.
    CH3CH2CH CH3)COOH+SOCl2CH3CH2CH CH3)COCl+SO2+HCl\text{CH}_3\text{CH}_2\text{CH CH}_3)\text{COOH}+\text{SOCl}_2\rightarrow \text{CH}_3\text{CH}_2\text{CH CH}_3)\text{COCl}+\text{SO}_2+\text{HCl}
  • Hydrolysis of Acid Chlorides: The resulting acid chloride from chlorination can be hydrolyzed to yield the final product.

Industrial Production Methods

In industrial contexts, large-scale production often employs optimized chlorination processes, utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity.

2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Utilized in the development of polymers and coatings due to its unique chemical properties.

Studies on the interactions of 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid with biological targets have highlighted its potential as a modulator of enzyme activity. Its structural features allow it to bind effectively to specific receptors, influencing various biochemical pathways. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid, including:

Compound NameStructural FeaturesUnique Aspects
3-Methylbutanoic AcidLacks chlorine atom; less reactiveSimpler structure; lower reactivity
2-Chloro-2-methylbutanoic AcidDifferent substitution patternVarying reactivity due to different positions
2-Chloro-4-methylphenylacetic AcidSimilar aromatic system; different functional groupsPotentially different biological activities

Uniqueness

The uniqueness of 2-(2-Chloro-5-methylphenyl)-3-methylbutanoic acid lies in its specific substitution pattern, which imparts distinct reactivity compared to its analogs. This characteristic makes it particularly valuable in both chemical synthesis and potential therapeutic applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.0760574 g/mol

Monoisotopic Mass

226.0760574 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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